molecular formula C24H19N3O4S2 B2372318 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 898441-05-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2372318
CAS No.: 898441-05-9
M. Wt: 477.55
InChI Key: ZRUXWKCSUYARSM-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of chromeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-thiazole core and a sulfonamide group, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromeno-Thiazole Core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the chromeno-thiazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves the coupling of the sulfonamide intermediate with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide would depend on its specific biological target. Generally, compounds with a chromeno-thiazole core and sulfonamide group may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromeno-thiazole Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different aromatic or heterocyclic cores.

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is unique due to its specific combination of a chromeno-thiazole core and a sulfonamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-15-9-11-18(12-10-15)33(29,30)27-17-6-4-5-16(13-17)23(28)26-24-25-22-19-7-2-3-8-20(19)31-14-21(22)32-24/h2-13,27H,14H2,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUXWKCSUYARSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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